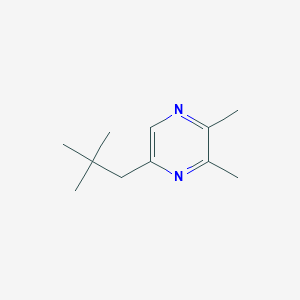
Bis(3,5,5-trimethylhexyl) hydrogen phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5,5-trimethylhexyl) hydrogen phosphite is an organophosphorus compound with the molecular formula C18H39O3P. It is known for its use as a stabilizer in various industrial applications, particularly in the stabilization of polymers and plastics. The compound is characterized by its unique structure, which includes two 3,5,5-trimethylhexyl groups attached to a phosphite moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,5-trimethylhexyl) hydrogen phosphite typically involves the reaction of phosphorus trichloride with 3,5,5-trimethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme can be represented as follows:
PCl3+3C9H20O→(C9H19O)2P(O)H+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,5,5-trimethylhexyl) hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohol.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Nucleophiles: For substitution reactions, common nucleophiles include alcohols and amines.
Major Products
Phosphates: Formed from oxidation reactions.
Phosphoric Acid and Alcohols: Resulting from hydrolysis.
Substituted Phosphites: From substitution reactions.
Applications De Recherche Scientifique
Bis(3,5,5-trimethylhexyl) hydrogen phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for biological samples.
Medicine: Explored for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Widely used in the production of plastics, polymers, and other materials to enhance their stability and durability.
Mécanisme D'action
The mechanism by which Bis(3,5,5-trimethylhexyl) hydrogen phosphite exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The phosphite group can donate electrons to neutralize free radicals, thereby protecting the material from oxidative damage. This mechanism is particularly important in the stabilization of polymers and plastics, where oxidative degradation can lead to material failure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3,5,5-trimethylhexyl) phosphate
- Bis(3,5,5-trimethylhexyl) phthalate
- Tris(3,5,5-trimethylhexyl) phosphite
Uniqueness
Bis(3,5,5-trimethylhexyl) hydrogen phosphite is unique due to its specific structure and the presence of the phosphite group, which imparts distinct stabilizing properties. Compared to similar compounds, it offers superior stabilization against oxidative degradation, making it highly effective in applications requiring long-term stability.
Propriétés
Numéro CAS |
5391-94-6 |
|---|---|
Formule moléculaire |
C18H39O3P |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
bis(3,5,5-trimethylhexyl) hydrogen phosphite |
InChI |
InChI=1S/C18H39O3P/c1-15(13-17(3,4)5)9-11-20-22(19)21-12-10-16(2)14-18(6,7)8/h15-16,19H,9-14H2,1-8H3 |
Clé InChI |
MFIIGQHYZVHQND-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOP(O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


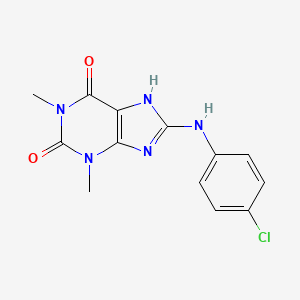
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
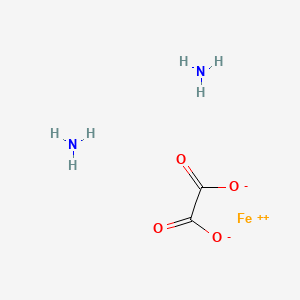

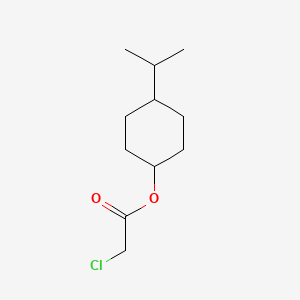

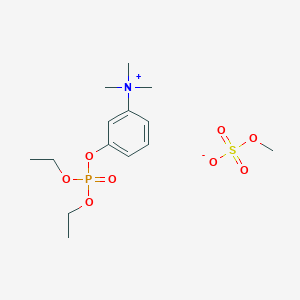


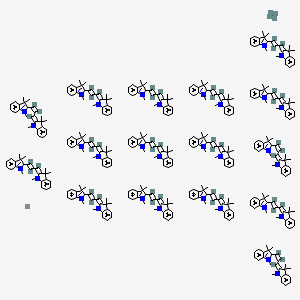
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)

